

Spectroscopic Characterization of Formaldehyde Phenylhydrazone: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Formaldehyde phenylhydrazone*

Cat. No.: *B15386310*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the characterization of **formaldehyde phenylhydrazone** ($C_7H_8N_2$), a significant compound in organic synthesis and analytical chemistry.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical and practical insights into the application of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. The guide details experimental protocols, data interpretation, and the causality behind methodological choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Formaldehyde Phenylhydrazone

Formaldehyde phenylhydrazone is a key organic compound formed through the condensation reaction of formaldehyde and phenylhydrazine.^[2] Its hydrazone moiety (-NH-N=CH₂) makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a reagent in analytical chemistry for the detection of aldehydes and ketones.^[2] The biological activities of its derivatives have also garnered interest in the field of medicinal chemistry. Accurate and thorough characterization of **formaldehyde phenylhydrazone** is

paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a multi-faceted spectroscopic approach to achieve a comprehensive understanding of its molecular structure.

Synthesis of Formaldehyde Phenylhydrazone

The synthesis of **formaldehyde phenylhydrazone** is typically achieved through a condensation reaction between phenylhydrazine and formaldehyde. An acid catalyst is often employed to enhance the reaction rate.^[2]

Experimental Protocol: Synthesis

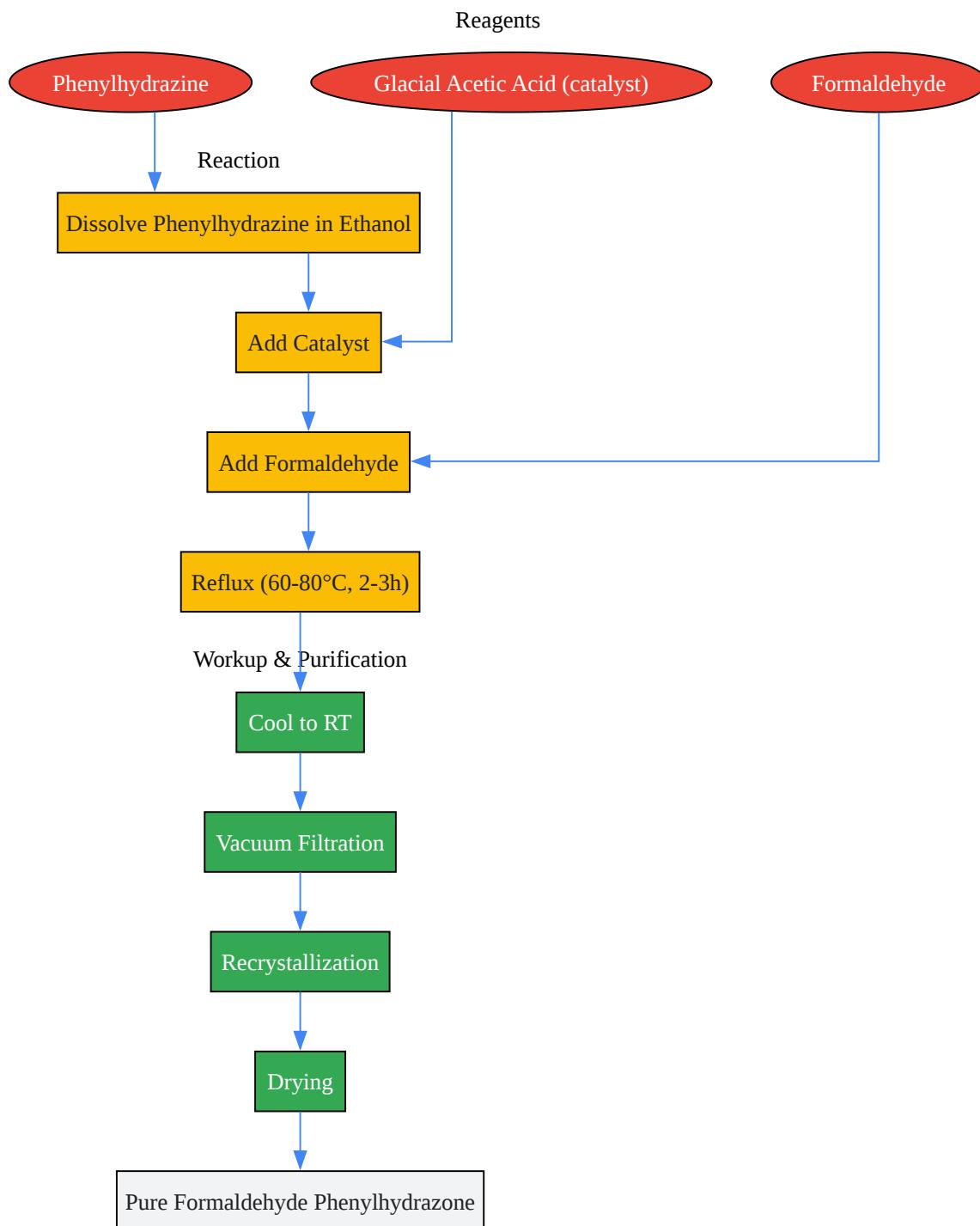
Materials:

- Phenylhydrazine
- Formaldehyde (37% aqueous solution)
- Ethanol
- Glacial Acetic Acid
- Distilled water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Beaker
- Büchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylhydrazine in ethanol.
- Add a catalytic amount of glacial acetic acid to the solution.
- Slowly add an equimolar amount of formaldehyde solution to the stirred mixture.
- Heat the reaction mixture to reflux (approximately 60-80°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- The product may precipitate out upon cooling. If not, the volume of the solvent can be reduced under vacuum.
- Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold distilled water.
- Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure **formaldehyde phenylhydrazone** crystals.
- Dry the purified crystals under vacuum.

Diagram 1: Synthesis Workflow of **Formaldehyde Phenylhydrazone**

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Caption: A flowchart illustrating the key steps in the synthesis of **formaldehyde phenylhydrazone**.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of **formaldehyde phenylhydrazone**.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of a conjugated system in **formaldehyde phenylhydrazone**, involving the phenyl ring and the hydrazone group, results in characteristic absorption in the UV region.

Expected Spectral Features: **Formaldehyde phenylhydrazone** is expected to exhibit a strong absorption band ($\pi \rightarrow \pi^*$ transition) in the UV region. While specific data for the parent compound is not readily available, the closely related formaldehyde 2,4-dinitrophenylhydrazone shows a λ_{max} around 357-360 nm.^[3] The presence of the conjugated system in **formaldehyde phenylhydrazone** suggests an absorption maximum in a similar range.

Parameter	Expected Value	Transition
λ_{max}	~350-380 nm	$\pi \rightarrow \pi^*$

Table 1: Expected UV-Vis Absorption Data for **Formaldehyde Phenylhydrazone**.

Experimental Protocol: UV-Vis Spectroscopy

- Prepare a dilute solution of **formaldehyde phenylhydrazone** in a suitable UV-grade solvent (e.g., ethanol or methanol).
- Use the same solvent as a blank for baseline correction.
- Record the UV-Vis spectrum over a range of 200-800 nm using a double-beam spectrophotometer.
- Identify the wavelength of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of **formaldehyde phenylhydrazone** will show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Expected Spectral Features: Based on the spectra of similar phenylhydrazone compounds, the following characteristic peaks are expected[4]:

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3300 - 3400	N-H stretch	Medium
3000 - 3100	Aromatic C-H stretch	Medium
2850 - 2950	Aliphatic C-H stretch	Medium
1600 - 1650	C=N stretch (imine)	Strong
1450 - 1600	C=C stretch (aromatic)	Medium-Strong
690 - 900	Aromatic C-H bend	Strong

Table 2: Expected FT-IR Absorption Bands for **Formaldehyde Phenylhydrazone**.

Experimental Protocol: FT-IR Spectroscopy

- Prepare a KBr pellet by grinding a small amount of the dried sample with potassium bromide.
- Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.
- Record the IR spectrum over a range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
- Assign the characteristic absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of **formaldehyde**

phenylhydrazone.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals for the aromatic protons, the N-H proton, and the methylene protons.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20 - 7.40	Multiplet	2H	Aromatic protons (meta)
~6.80 - 7.00	Multiplet	3H	Aromatic protons (ortho, para)
~6.50 - 6.70	Singlet	1H	N-H
~4.80 - 5.00	Doublet	2H	=CH ₂

Table 3: Expected ¹H NMR Chemical Shifts for **Formaldehyde Phenylhydrazone**.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the imine carbon.

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~145	Aromatic C (ipso, attached to N)
~129	Aromatic C-H (meta)
~121	Aromatic C-H (para)
~113	Aromatic C-H (ortho)
~130	C=N

Table 4: Expected ¹³C NMR Chemical Shifts for **Formaldehyde Phenylhydrazone**.

Experimental Protocol: NMR Spectroscopy

- Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Record the ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer.
- Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of **formaldehyde phenylhydrazone** is expected to show a molecular ion peak (M^+) at m/z 120, corresponding to its molecular weight.^[1] The fragmentation pattern will likely involve the cleavage of the N-N bond and fragmentation of the phenyl ring.

Expected Fragmentation Pattern:

m/z	Fragment Ion
120	$[\text{C}_7\text{H}_8\text{N}_2]^+$ (Molecular Ion)
92	$[\text{C}_6\text{H}_5\text{NH}]^+$
77	$[\text{C}_6\text{H}_5]^+$

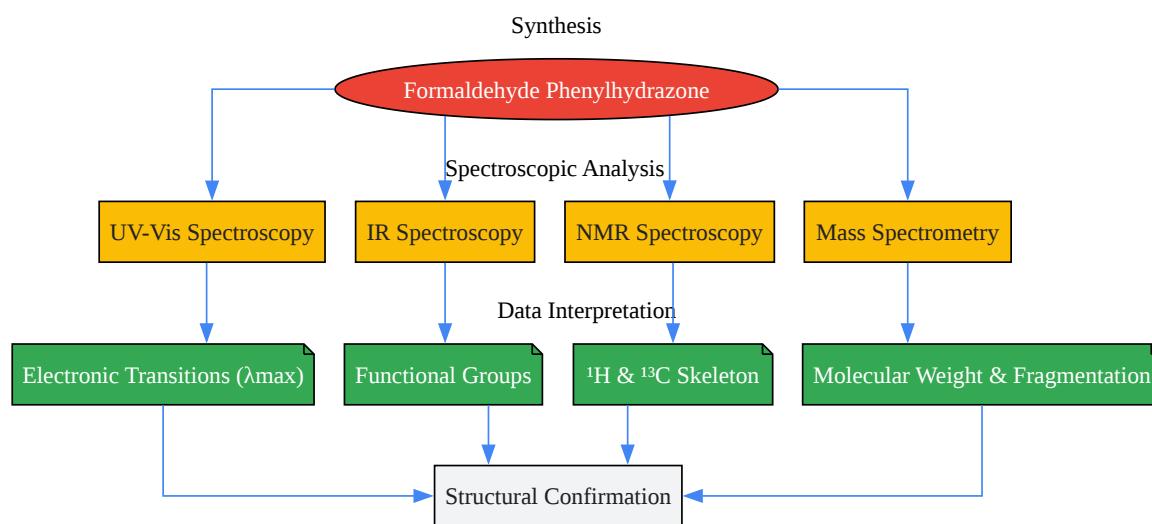
Table 5: Expected Mass Spectrometry Fragmentation for **Formaldehyde Phenylhydrazone**.

Experimental Protocol: Mass Spectrometry

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionize the sample using a suitable method (e.g., electron ionization).

- Analyze the resulting ions based on their mass-to-charge ratio (m/z).
- Identify the molecular ion peak and analyze the fragmentation pattern.

Diagram 2: Overall Spectroscopic Characterization Workflow



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Caption: A schematic representing the integrated spectroscopic approach for the comprehensive characterization of **formaldehyde phenylhydrazone**.

Conclusion

The spectroscopic characterization of **formaldehyde phenylhydrazone** is a critical step in ensuring its quality and suitability for various applications. This guide has provided a detailed framework for utilizing UV-Vis, IR, NMR, and Mass Spectrometry to achieve a comprehensive structural elucidation. By following the outlined protocols and understanding the principles of data interpretation, researchers can confidently verify the identity and purity of this important

chemical compound. The integration of these techniques provides a self-validating system, upholding the principles of scientific integrity and rigor.

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